molecular formula C16H11ClF3N3O3S B12626201 C16H11ClF3N3O3S

C16H11ClF3N3O3S

Cat. No.: B12626201
M. Wt: 417.8 g/mol
InChI Key: VHHHGYPISUVWLU-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H11ClF3N3O3S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C16H11ClF3N3O3S typically involves multi-step organic reactions One common synthetic route starts with the preparation of an intermediate compound through a nucleophilic substitution reaction This intermediate is then subjected to further reactions, such as sulfonation and chlorination, to introduce the sulfonamide and chloro groups, respectively

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

C16H11ClF3N3O3S has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of C16H11ClF3N3O3S involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins, inhibiting their function and leading to the desired biological effects. The sulfonamide group is known to mimic natural substrates of certain enzymes, thereby acting as a competitive inhibitor.

Comparison with Similar Compounds

    C16H11ClF3N3O2S: This compound is similar but lacks one oxygen atom, which can significantly alter its reactivity and biological activity.

    C16H11ClF2N3O3S: The absence of one fluorine atom can affect the compound’s lipophilicity and overall chemical properties.

Uniqueness: C16H11ClF3N3O3S is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability, making it a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C16H11ClF3N3O3S

Molecular Weight

417.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C16H11ClF3N3O3S/c17-10-5-2-1-4-9(10)8-23-13(25)15(16(18,19)20,22-14(23)26)21-12(24)11-6-3-7-27-11/h1-7H,8H2,(H,21,24)(H,22,26)

InChI Key

VHHHGYPISUVWLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

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